molecular formula C10H11F2NO B13587303 2-(3,5-Difluorophenyl)morpholine

2-(3,5-Difluorophenyl)morpholine

Cat. No.: B13587303
M. Wt: 199.20 g/mol
InChI Key: FGFZFULYAMXWCT-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)morpholine is an organic compound that belongs to the class of morpholines, which are six-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This compound is characterized by the presence of a 3,5-difluorophenyl group attached to the morpholine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)morpholine typically involves the reaction of 3,5-difluoroaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted phenylmorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Difluorophenyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 2-(3,5-Difluorophenyl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

2-(3,5-Difluorophenyl)morpholine can be compared with other phenylmorpholine derivatives:

    2-Phenylmorpholine: Lacks the fluorine substituents, which may result in different chemical and biological properties.

    2-(3,4-Difluorophenyl)morpholine: Similar structure but with fluorine atoms in different positions, leading to variations in reactivity and activity.

    2-(3,5-Dimethylphenyl)morpholine: Substitution with methyl groups instead of fluorine, affecting the compound’s steric and electronic properties.

The unique presence of the 3,5-difluorophenyl group in this compound imparts distinct chemical and biological characteristics, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2-(3,5-difluorophenyl)morpholine

InChI

InChI=1S/C10H11F2NO/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10/h3-5,10,13H,1-2,6H2

InChI Key

FGFZFULYAMXWCT-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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